Ethyl 4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate Ethyl 4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Brand Name: Vulcanchem
CAS No.: 5937-24-6
VCID: VC21326933
InChI: InChI=1S/C14H15FN2O3/c1-3-20-13(18)11-8(2)16-14(19)17-12(11)9-4-6-10(15)7-5-9/h4-7,12H,3H2,1-2H3,(H2,16,17,19)
SMILES: CCOC(=O)C1=C(NC(=O)NC1C2=CC=C(C=C2)F)C
Molecular Formula: C14H15FN2O3
Molecular Weight: 278.28 g/mol

Ethyl 4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

CAS No.: 5937-24-6

Cat. No.: VC21326933

Molecular Formula: C14H15FN2O3

Molecular Weight: 278.28 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate - 5937-24-6

Specification

CAS No. 5937-24-6
Molecular Formula C14H15FN2O3
Molecular Weight 278.28 g/mol
IUPAC Name ethyl 4-(4-fluorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Standard InChI InChI=1S/C14H15FN2O3/c1-3-20-13(18)11-8(2)16-14(19)17-12(11)9-4-6-10(15)7-5-9/h4-7,12H,3H2,1-2H3,(H2,16,17,19)
Standard InChI Key QGHWHUHDQUDRRI-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(NC(=O)NC1C2=CC=C(C=C2)F)C
Canonical SMILES CCOC(=O)C1=C(NC(=O)NC1C2=CC=C(C=C2)F)C

Introduction

Chemical Identity and Structure

Ethyl 4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate belongs to the dihydropyrimidinone class of compounds. It is identified through multiple nomenclature systems and possesses distinctive structural features that define its chemical behavior.

Basic Identification

The compound is registered with CAS number 5937-24-6 and is cataloged in PubChem with CID 650029 . Its molecular formula is C₁₄H₁₅FN₂O₃, corresponding to a molecular weight of 278.28 g/mol . This dihydropyrimidinone derivative features a 4-fluorophenyl substituent at the C4 position, a methyl group at the C6 position, and an ethyl carboxylate group at the C5 position of the tetrahydropyrimidine ring.

Nomenclature and Identifiers

The compound is known by several synonyms that reflect different naming conventions in chemical databases and literature, as shown in Table 1.

Table 1: Chemical Identifiers of Ethyl 4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Identifier TypeValue
IUPAC NameEthyl 4-(4-fluorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
InChIInChI=1S/C14H15FN2O3/c1-3-20-13(18)11-8(2)16-14(19)17-12(11)9-4-6-10(15)7-5-9/h4-7,12H,3H2,1-2H3,(H2,16,17,19)
InChIKeyQGHWHUHDQUDRRI-UHFFFAOYSA-N
SMILESCCOC(=O)C1=C(NC(=O)NC1C2=CC=C(C=C2)F)C
CAS Number5937-24-6

Structural Features

The compound contains a tetrahydropyrimidine ring with a carbonyl group at the C2 position, creating the characteristic 2-oxo (or 2-one) structure. The presence of the 4-fluorophenyl group, methyl substituent, and ethyl carboxylate creates a distinctive three-dimensional arrangement with specific hydrogen bonding capabilities. The combination of these functional groups contributes to its crystal packing behavior and potential biological activities.

Synthesis Methodologies

Ethyl 4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is primarily synthesized through the Biginelli reaction, a multicomponent reaction that allows efficient construction of the dihydropyrimidinone scaffold.

Classic Biginelli Reaction

The classic Biginelli reaction involves a one-pot, three-component condensation between an aldehyde (in this case, 4-fluorobenzaldehyde), ethyl acetoacetate, and urea . The compound can be prepared under mild conditions without catalysts and in a solvent-free environment, which represents an environmentally friendly synthetic approach . This method follows the principles of green chemistry by reducing the use of solvents and catalysts while maintaining synthetic efficiency.

DIPEAc-Promoted Synthesis

Recent advancements in synthetic methodologies have introduced diisopropyl ethyl ammonium acetate (DIPEAc) as an efficient promoter for the synthesis of this compound at room temperature . This approach offers several advantages:

  • It enables high yields at room temperature

  • It provides shorter reaction times

  • It offers easy workup procedures

  • It utilizes recyclable catalyst systems

  • It operates under solvent-free conditions

These features provide both economic and environmental advantages in the preparation of the target molecule . The optimization studies revealed that 4 mL of DIPEAc at room temperature provided the highest efficiency and fastest reaction time for the model Biginelli reaction .

Reaction Mechanism

The DIPEAc-promoted Biginelli reaction mechanism involves several key interactions that facilitate the three-component condensation. The efficiency of DIPEAc as a medium and catalyst is attributed to:

  • Enhanced solubility of reactants, leading to superior interfacial area and lower mass transfer resistance

  • Polarity effects that promote the reaction

  • Hydrogen bonding capabilities

  • Hydrophobic effects that contribute to exceptional negative volume of initiation

These properties of DIPEAc maintain high concentrations of reactants while initiating and promoting the progress of the reaction, resulting in accelerated reaction rates for the Biginelli condensation.

Crystal Structure and Solvatomorphism

A distinctive feature of ethyl 4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is its ability to exhibit solvatomorphism, crystallizing in different forms depending on the solvent present during crystallization.

Crystallographic Analysis

Single crystals of three distinct forms have been characterized through X-ray crystallography: one anhydrous form and two solvatomorphs containing different solvent molecules . The crystallographic data for these forms are summarized in Table 2.

Table 2: Crystallographic Data for Different Forms of Ethyl 4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

FormCompositionCrystal SystemSpace GroupSpecial Features
AnhydrousC₁₃H₁₃FN₂O₃MonoclinicC2/cOne molecule in asymmetric unit
CCl₄ SolvatomorphC₁₃H₁₃FN₂O₃·0.25CCl₄MonoclinicP2/nTwo molecules of compound and one disordered CCl₄ on twofold axis
Ethyl Acetate SolvatomorphC₁₃H₁₃FN₂O₃·0.5C₄H₈O₂TriclinicP-1One molecule of compound and one solvent molecule on inversion center

Intermolecular Interactions

The crystal packing in all three forms is primarily directed by hydrogen-bonding interactions. Common patterns observed include:

  • N-H...O=C hydrogen bonds

  • C-H...O=C interactions

  • C-H...F interactions

  • C-H...π interactions

A characteristic feature across all three forms is the formation of a dimer through N-H...O=C interactions . The solvatomorphs display additional interactions such as C-F...N and C-Cl...π, which contribute to their unique molecular arrangements in the crystal lattice.

Solvent-Induced Disorder

An interesting aspect of the solvatomorphs is the presence of disorder in the incorporated solvent molecules. The carbon tetrachloride solvatomorph contains a disordered CCl₄ molecule situated on a twofold axis . The ethyl acetate solvatomorph presents a case of crystallographically induced disorder with the solvent molecule positioned on an inversion center in the asymmetric unit . These disordered arrangements reflect the complex interplay of intermolecular forces governing crystal formation.

Physical and Thermal Properties

The physical and thermal characteristics of ethyl 4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate and its various forms provide insights into their stability and phase behaviors.

Thermal Analysis

Thermal properties of the three crystalline forms have been investigated using complementary analytical techniques:

  • Differential scanning calorimetry (DSC)

  • Hot stage microscopy (HSM)

  • Thermogravimetric analysis (TGA)

These analyses revealed distinct thermal behaviors for the anhydrous form versus the solvatomorphs, with the latter showing additional thermal events corresponding to solvent loss. The thermal stability data helps in understanding phase transformations and can guide processing conditions for potential applications.

Spectroscopic Characterization

The structural confirmation of ethyl 4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate and related dihydropyrimidinones has been performed using various spectroscopic techniques:

  • Infrared spectroscopy (IR)

  • ¹H Nuclear Magnetic Resonance (¹H NMR)

  • ¹³C Nuclear Magnetic Resonance (¹³C NMR)

  • Liquid chromatography–mass spectrometry (LCMS)

NMR spectroscopy provides characteristic signals that confirm the dihydropyrimidinone structure. For example, the ¹H NMR spectrum typically shows two singlets for the NH protons of the pyrimidine ring at approximately 11.71 and 8.96 ppm . These spectroscopic data are essential for structural verification and purity assessment.

Relationship to Biginelli Compounds

Ethyl 4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate belongs to a broader class of Biginelli compounds that have attracted considerable attention due to their diverse biological and pharmaceutical properties.

Structural Diversity of Biginelli Products

The Biginelli reaction is highly versatile, accommodating various functional groups on all three components to generate structurally diverse dihydropyrimidinones. Modifications include:

  • Different substituents on the aromatic aldehyde (electron-donating and electron-withdrawing groups)

  • Variation of the β-ketoester component (e.g., ethyl acetoacetate vs. ethyl cyanoacetate)

  • Use of urea or thiourea as the nitrogen source

This structural diversity enables the development of compound libraries with potentially varied biological activities.

Related Compounds

In addition to the target compound, the Biginelli protocol has been used to synthesize related structures such as 4-oxo-6-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitriles . When thiourea is used instead of urea, the resulting compounds contain a thiocarbonyl group at the C2 position instead of a carbonyl group. Similarly, using ethyl cyanoacetate instead of ethyl acetoacetate results in compounds with a nitrile group at the C5 position instead of an ester group.

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